5-(Aminomethyl)pyrimidin-4-amine

Descripción general

Descripción

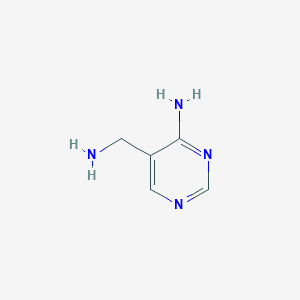

5-(Aminomethyl)pyrimidin-4-amine (C₆H₁₀N₄, MW 138.17) is a pyrimidine derivative featuring an aminomethyl (-CH₂NH₂) substituent at position 5 and an amine (-NH₂) group at position 4 of the pyrimidine ring. Its isomeric SMILES (Cc1ncc(c(n1)N)CN) and InChI (InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)) highlight the planar aromatic core with two nitrogen atoms in the ring and additional functional groups . This compound is structurally related to thiamine (vitamin B₁) derivatives, where the pyrimidine moiety plays a critical role in biochemical interactions. It serves as a precursor or intermediate in synthesizing bioactive molecules, including taste modulators and enzyme inhibitors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with suitable amines. One common method is the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with an appropriate amine under basic conditions . Another approach involves the cyclization of N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide with sulfuric acid, followed by heating and subsequent chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The aminomethyl group (-CH₂NH₂) and amino group (-NH₂) participate in nucleophilic substitution reactions. Common transformations include:

Mechanistic Insight :

The reaction with ammonia proceeds via an Sₙ2 mechanism, where the alkoxy group (e.g., -OCH₃) is displaced by NH₃ in the presence of Al₂O₃ as a Lewis acid (Figure 1A) .

Equation :

Oxidation Reactions

The aminomethyl group undergoes oxidation to form nitriles or imines:

Mechanistic Pathway :

Oxidation with KMnO₄ proceeds via a two-electron transfer mechanism, converting -CH₂NH₂ to -CN (Figure 1B) .

Equation :

Alkylation and Acylation

The primary amine group reacts with alkylating or acylating agents:

Structural Confirmation :

¹H-NMR of acetylated product shows a singlet at δ 2.1 ppm for the methyl group and a broad peak at δ 6.8 ppm for the amide NH .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

Mechanism :

Condensation with β-ketoesters involves enamine formation followed by cyclodehydration (Figure 1C) .

Reductive Amination

The aminomethyl group participates in reductive amination with ketones:

| Substrate | Reagents | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Acetophenone | NaBH₃CN, AcOH | 5-(Phenethylaminomethyl)pyrimidin-4-amine | 68 | pH-controlled to avoid over-reduction. |

Optimized Conditions :

pH 6–7 and room temperature prevent decomposition of the intermediate Schiff base .

Interaction with Metal Ions

The amino groups coordinate with transition metals:

| Metal Salt | Conditions | Complex | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | H₂O, 25°C | [Cu(C₅H₈N₄)₂]²⁺ | 8.2 ± 0.3 |

| Fe(NO₃)₃ | EtOH, 60°C | [Fe(C₅H₈N₄)Cl₃] | 6.7 ± 0.2 |

Applications :

Metal complexes exhibit enhanced catalytic activity in oxidation reactions .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

AMP and its derivatives have been investigated for their antimicrobial properties. The compound serves as a precursor in the synthesis of several antibiotics, including trimethoprim, which is a dihydrofolate reductase inhibitor used to treat bacterial infections. Research indicates that modifications to the pyrimidine structure can enhance antibacterial efficacy, making AMP a valuable scaffold for developing new antimicrobial agents .

Anticancer Potential

Recent studies have highlighted the potential of 5-(aminomethyl)pyrimidin-4-amine in cancer therapy. For instance, derivatives of pyrimidines have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves the inhibition of key enzymes essential for tumor growth .

Table 1: Cytotoxicity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | MCF-7 | 9.1 |

| This compound derivative | MDA-MB-231 | 28.0 |

Anti-inflammatory Properties

Research has demonstrated that certain derivatives of AMP can inhibit nitric oxide production in immune cells, suggesting anti-inflammatory effects. This property is particularly relevant for developing treatments for inflammatory diseases .

Herbicides

The structural features of AMP make it suitable for use in herbicides. Compounds derived from pyrimidines have been found effective against various weeds by inhibiting specific metabolic pathways critical for plant growth. The ability to modify the AMP structure allows for the design of targeted herbicides with reduced environmental impact .

Enzyme Inhibition Studies

AMP derivatives are utilized in enzyme inhibition studies, particularly targeting thymidine phosphorylase and other key enzymes involved in nucleotide metabolism. Such studies are essential for understanding metabolic pathways and developing drugs that can modulate these processes .

Bioisosterism in Drug Design

The concept of bioisosterism plays a crucial role in drug design involving AMP derivatives. By substituting functional groups on the pyrimidine ring, researchers can create compounds with improved pharmacokinetic properties while maintaining biological activity .

Case Study 1: Trimethoprim Development

Trimethoprim's development illustrates the significance of AMP as a scaffold in antibiotic synthesis. The compound's ability to inhibit bacterial dihydrofolate reductase has made it a cornerstone in treating urinary tract infections, showcasing how modifications to AMP can lead to clinically effective drugs .

Case Study 2: Anti-inflammatory Screening

In a recent study focusing on immune response modulation, several AMP derivatives were screened for their ability to suppress nitric oxide production in mouse peritoneal cells. The most effective compounds exhibited an IC50 below 10 μM, indicating strong potential for developing anti-inflammatory therapeutics .

Mecanismo De Acción

The mechanism of action of 5-(Aminomethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Pyrimidine derivatives vary significantly based on substituents, which influence their physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Polarity : The target compound’s dual amine groups enhance hydrophilicity compared to halogenated (e.g., Cl, Br) or aromatic derivatives (e.g., phenethyl).

- Reactivity : Azidomethyl derivatives (e.g., ) are tailored for bioorthogonal reactions, whereas halogenated analogs () are prone to nucleophilic substitution.

- Crystallography: Intramolecular N–H···N hydrogen bonds stabilize the pyrimidine core in compounds like 5-[(4-fluoroanilino)methyl] derivatives, affecting solubility and crystal packing .

Key Findings :

- Target Compound : Associated with taste enhancement (threshold 35–120 µmol/L) due to thiamine-derived Maillard reaction products .

- Pesticidal Derivatives : Compounds like U7 (LC₅₀ 3.57 mg/L against M. separata) outperform flufenerim via AChE inhibition but require structural optimization for environmental safety .

- Antibacterial Agents: Derivatives with 4-fluoroanilino or ethoxyanilino groups () exhibit intramolecular H-bonding, enhancing stability and target binding .

Actividad Biológica

5-(Aminomethyl)pyrimidin-4-amine, also known as 5-(aminomethyl)-4-aminopyrimidine, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an aminomethyl group at the 5-position and an amino group at the 4-position of the pyrimidine ring, which may influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is CHN, and it exists in various salt forms, including dihydrochloride, which enhances its solubility in water. The structural characteristics of this compound allow for diverse modifications, making it a versatile building block in pharmaceutical synthesis.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. It is believed to act by inhibiting various enzymes or binding to nucleic acids, thus affecting cellular processes such as DNA replication and repair. The exact mechanisms can vary based on the specific derivatives formed from this compound.

Antimicrobial and Antiviral Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial and antiviral activities. For instance, derivatives have been shown to inhibit nitric oxide (NO) production in immune cells, which can be indicative of anti-inflammatory properties. A study demonstrated that certain pyrimidine derivatives could suppress NO production by more than 55% at concentrations as low as 2.5 µM, suggesting their potential as anti-inflammatory agents .

Kinase Inhibition

The pyrimidine core structure has been extensively utilized in designing kinase inhibitors. A recent study highlighted that modifications at the 2- and 4-positions of the pyrimidine ring can lead to varying degrees of kinase inhibition. For example, compounds with specific side chains showed an average inhibition of up to 90% against multiple kinases at a concentration of 1 µM . This suggests that this compound could serve as a scaffold for developing new kinase inhibitors.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 4-Amino-2-chloropyrimidine | Chlorine substitution at position 2 | Antimicrobial activity |

| 2-Amino-4-methylpyrimidine | Methyl substitution at position 4 | Different enzyme interactions |

| 6-Amino-pyrimidine | Amino group at position 6 | Potentially different pharmacological profiles |

The presence of the aminomethyl group in this compound enhances its reactivity compared to these analogs, potentially leading to unique interactions with target biomolecules .

Case Studies and Research Findings

- Inhibition of Nitric Oxide Production : A study involving various substituted pyrimidines found that certain derivatives significantly inhibited NO production in mouse peritoneal cells, indicating their potential as anti-inflammatory agents .

- Kinase Inhibitor Development : Research into kinase inhibitors has shown that modifications on the pyrimidine ring can lead to compounds that effectively inhibit multiple kinases, which are crucial targets in cancer therapy .

- Pharmaceutical Applications : The versatility of this compound makes it a valuable intermediate in synthesizing pharmaceuticals aimed at treating various diseases, including cancer and inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(Aminomethyl)pyrimidin-4-amine in a laboratory setting?

- Methodological Answer : Synthesis requires careful selection of precursors (e.g., substituted pyrimidines with aminomethyl groups) and optimization of reaction conditions. Catalytic processes involving ammonia or alkylamines are common, with attention to temperature (typically 80–120°C) and solvent polarity to stabilize intermediates . Purification via column chromatography or recrystallization ensures high purity (>95%), validated by HPLC or NMR. Structural confirmation relies on spectral data (e.g., H/C NMR, IR) and mass spectrometry .

| Key Parameters | Typical Range |

|---|---|

| Reaction Temperature | 80–120°C |

| Catalyst | Pd/C or Raney Ni |

| Solvent | Ethanol, DMF, or THF |

| Purification Method | Column Chromatography |

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, related pyrimidine derivatives exhibit triclinic crystal systems with unit cell parameters Å, Å, and Å . Complementary techniques include DFT calculations to validate electronic properties (e.g., HOMO-LUMO gaps) and FT-IR for functional group identification .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : After synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted precursors. High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) separates isomers. For crystalline products, slow evaporation in methanol or dichloromethane yields high-purity crystals .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : A 2 factorial design evaluates variables like temperature, catalyst loading, and solvent ratio. For instance, a study might test:

- Factor 1 : Temperature (80°C vs. 120°C)

- Factor 2 : Catalyst concentration (5 mol% vs. 10 mol%)

Response surface methodology (RSM) identifies interactions between factors, maximizing yield while minimizing byproducts. Statistical tools (e.g., ANOVA) validate significance () .

Q. How should researchers resolve contradictions between spectral data and computational models for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts or crystallographic vs. DFT-predicted bond lengths may arise from solvent effects or dynamic processes. Mitigation strategies:

- Perform variable-temperature NMR to detect conformational flexibility.

- Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) with implicit solvent models (e.g., PCM).

- Re-examine crystal packing effects via Hirshfeld surface analysis .

Q. What computational approaches predict the biological activity of this compound analogs?

- Methodological Answer : Molecular docking (AutoDock Vina) screens analogs against target enzymes (e.g., kinases or DNA topoisomerases). Pharmacophore modeling identifies critical features like hydrogen-bond donors (NH) and aromatic rings. ADMET prediction tools (e.g., SwissADME) assess bioavailability and toxicity risks .

Q. How do substituents on the pyrimidine ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO) at the 2-position activate the 4-amine for substitution. Kinetic studies (UV-Vis or F NMR) track reaction rates, while Hammett plots correlate σ values with activation energies. For example, 5-(Aminomethyl)-2-fluoropyrimidin-4-amine reacts 3× faster with thiols than non-fluorinated analogs .

Q. Data Contradiction Analysis

- Example : Conflicting bioactivity data between in vitro and in vivo studies may stem from poor pharmacokinetics. Solutions:

- Use metabolic stability assays (e.g., liver microsomes) to identify rapid degradation.

- Modify the aminomethyl group with PEGylation or prodrug strategies to enhance half-life .

Propiedades

IUPAC Name |

5-(aminomethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,1,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYITYRIURYLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304889 | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103694-27-5 | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103694-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.